molecular formula C4H7BrOS B3054423 S-ethyl bromoethanethioate CAS No. 60277-18-1

S-ethyl bromoethanethioate

Cat. No.: B3054423
CAS No.: 60277-18-1
M. Wt: 183.07 g/mol
InChI Key: QPTAUUKIHAEBRY-UHFFFAOYSA-N
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Description

S-ethyl bromoethanethioate, also known as S-ethyl 2-bromoethanethioate, is an organosulfur compound with the molecular formula C₄H₇BrOS. It is a thioester derivative, characterized by the presence of a bromine atom, an ethyl group, and a thioester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-ethyl bromoethanethioate can be synthesized through the reaction of bromoacetic acid with ethanethiol. The reaction typically involves the use of a catalytic amount of an acid or base to facilitate the formation of the thioester bond. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions, such as temperature and pH, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

S-ethyl bromoethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted thioesters, amides, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and alcohols.

Scientific Research Applications

S-ethyl bromoethanethioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of S-ethyl bromoethanethioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The thioester group can undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial use .

Properties

IUPAC Name

S-ethyl 2-bromoethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrOS/c1-2-7-4(6)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTAUUKIHAEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493248
Record name S-Ethyl bromoethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60277-18-1
Record name S-Ethyl bromoethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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